ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the chromen derivative with piperidine and ethyl chloroformate under basic conditions.
Final Coupling: The final step involves coupling the chromen-piperidine intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is unique due to its combined chromen and piperidine ring systems, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXAQNDAYFLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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